molecular formula C25H25N3O3S B2651379 (Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 321689-40-1

(Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2651379
CAS No.: 321689-40-1
M. Wt: 447.55
InChI Key: ZKDHZPONEPDKTD-HKWRFOASSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules notable for their fused thiazole and pyrimidine rings. The Z-configuration of the benzylidene moiety at position 2 is critical for its stereochemical and electronic properties. The 4-(dimethylamino)benzylidene substituent introduces strong electron-donating effects, which may enhance interactions with biological targets or alter reactivity in synthetic pathways. The ethyl carboxylate group at position 6 and the phenyl group at position 5 contribute to its hydrophobicity and structural diversity.

Properties

IUPAC Name

ethyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-5-31-24(30)21-16(2)26-25-28(22(21)18-9-7-6-8-10-18)23(29)20(32-25)15-17-11-13-19(14-12-17)27(3)4/h6-15,22H,5H2,1-4H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDHZPONEPDKTD-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core structure with various substituents that contribute to its biological properties. The general structure can be represented as follows:

 Z ethyl 2 4 dimethylamino benzylidene 7 methyl 3 oxo 5 phenyl 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate\text{ Z ethyl 2 4 dimethylamino benzylidene 7 methyl 3 oxo 5 phenyl 3 5 dihydro 2H thiazolo 3 2 a pyrimidine 6 carboxylate}

Antitumor Activity

Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown potent activity against HeLa cells (cervical adenocarcinoma) and MCF-7 cells (breast cancer), demonstrating low cytotoxicity towards normal liver cells. In vitro assays revealed that the compound's structural modifications enhance its antitumor efficacy while minimizing toxicity to healthy cells .

Acetylcholinesterase Inhibition

Thiazolo[3,2-a]pyrimidines have been identified as potential acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. The compound under discussion has been evaluated for its ability to inhibit AChE in vitro, showing more than 50% inhibition at concentrations as low as 10 μmol/L . This activity is significant as it suggests potential therapeutic applications in neurodegenerative disorders.

Antimicrobial and Antifungal Properties

Several studies highlight the antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives. The compound has demonstrated moderate antibacterial and antifungal activities against various pathogens. For example, compounds derived from this class have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigating the cytotoxic effects of thiazolo[3,2-a]pyrimidines on cancer cell lines reported that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. The compound was among those tested and showed enhanced selectivity towards cancer cells compared to normal cells .

Case Study 2: AChE Inhibition Assay

In a series of experiments aimed at evaluating AChE inhibitors for Alzheimer's treatment, the compound was synthesized and tested alongside other derivatives. The results indicated that it could serve as a lead compound for further development due to its strong inhibitory activity against AChE .

Summary of Biological Activities

Activity Description Reference
Antitumor High cytotoxicity against HeLa and MCF-7 cell lines
AChE Inhibition >50% inhibition at 10 μmol/L
Antimicrobial Moderate activity against various bacterial strains
Antifungal Effective against selected fungal pathogens

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer activity. The combination of these two heterocycles in (Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suggests a synergistic effect against cancer cells. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their efficacy against bacteria and fungi. Preliminary studies suggest that this compound demonstrates antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to the presence of both thiazole and pyrimidine rings, which have been documented to exhibit anti-inflammatory properties. Research indicates that derivatives of these compounds can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Biginelli Reaction : This reaction is crucial for forming the pyrimidine ring by condensing benzaldehyde derivatives with ethyl acetoacetate and thiourea.
  • Substitution Reactions : Subsequent reactions involve the introduction of dimethylamino and phenyl groups through nucleophilic substitution methods.
  • Crystallization : The final product is purified through crystallization techniques to obtain the desired compound in high purity.

Case Studies

  • Anticancer Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectral Properties

Compound Substituent Melting Point (°C) IR (CN stretch, cm⁻¹) Key NMR Features (δ, ppm)
Target compound 4-(Dimethylamino)benzylidene N/A N/A Expected: Aromatic H (~6.5–8.0), CH₃ (2.2–2.4)
Compound 11a 2,4,6-Trimethylbenzylidene 243–246 2,219 3 CH₃ (2.37 ppm), =CH (7.94 ppm)
Compound 11b 4-Cyanobenzylidene 213–215 2,209 ArH (6.67–7.41 ppm), =CH (8.01 ppm)
Fluorinated analog 2-Fluorobenzylidene N/A N/A Fluorine-induced deshielding in ¹⁹F NMR
Trimethoxy analog 2,4,6-Trimethoxybenzylidene 154–155 (427 K) N/A OCH₃ (~3.8 ppm), flattened boat conformation

The dimethylamino group’s electron-donating nature would likely downfield-shift aromatic protons in NMR compared to electron-withdrawing groups (e.g., CN in 11b).

Crystallographic and Conformational Analysis

  • Trimethoxy analog : The pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. C–H···O hydrogen bonds form chains along the c-axis .
  • Fluorinated analog: Steric and electronic effects of fluorine may alter dihedral angles or packing efficiency compared to dimethylamino substituents .

Q & A

Q. Table 1: Crystallographic Data Comparison

Parameter (Fluoro Derivative) (Trimethoxy Derivative)
Space GroupP2₁/n (Monoclinic)P1 (Triclinic)
Unit Cell Volume (ų)2060.3Not Reported
Dihedral Angle (°)Not Reported80.94 (Thiazole vs. Benzene)

Advanced: How do substituents (e.g., dimethylamino vs. methoxy) influence the compound’s crystallographic behavior and intermolecular interactions?

Methodological Answer:
Substituents alter electron density and steric effects, impacting crystal packing:

  • Electron-Donating Groups (e.g., -N(CH₃)₂): Enhance π-π stacking and polar interactions, potentially reducing dihedral angles between fused rings.
  • Methoxy Groups: Introduce steric hindrance and hydrogen-bonding sites, as seen in , where C—H···O interactions form chains along the c-axis .
  • Fluorine Substituents: Increase molecular planarity (e.g., fluorobenzylidene derivatives in ), affecting unit cell dimensions .

Experimental Design:

  • Synthesize derivatives with varying substituents.
  • Compare SCXRD data (e.g., dihedral angles, hydrogen-bonding networks).
  • Use Hirshfeld surface analysis to quantify interaction contributions .

Advanced: How can researchers resolve contradictions in biological activity data among structurally similar derivatives?

Methodological Answer:
Contradictions often arise from differences in substituent effects or assay conditions. Strategies include:

Systematic SAR Studies: Vary substituents (e.g., -F, -OCH₃, -N(CH₃)₂) and test against standardized biological assays (e.g., antimicrobial, anticancer) .

Computational Modeling: Perform molecular docking to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases).

Meta-Analysis: Aggregate data from multiple studies (e.g., ) to identify trends in activity-structure relationships.

Advanced: What experimental methods confirm the Z-configuration of the benzylidene moiety?

Methodological Answer:

  • SCXRD: The definitive method, as seen in , where the Z-configuration is confirmed via unambiguous electron density maps .
  • NOE Spectroscopy: Detect spatial proximity between the benzylidene aromatic protons and the thiazole ring protons.
  • UV-Vis Spectroscopy: Compare λₘₐₓ shifts with E/Z isomer standards.

Advanced: How can computational chemistry validate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic attack at the pyrimidine carbonyl).
  • Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility (e.g., boat vs. chair puckering in the dihydro-2H-thiazolo ring) .
  • QTAIM Analysis: Map critical bond paths to validate hydrogen-bonding interactions observed crystallographically .

Advanced: What strategies optimize synthetic yield and purity for large-scale research applications?

Methodological Answer:

  • Solvent Screening: Test polar aprotic (e.g., DMF) vs. protic (e.g., acetic acid) solvents to maximize cyclization efficiency .
  • Catalyst Optimization: Replace sodium acetate with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Crystallization Control: Use slow evaporation with mixed solvents (e.g., ethyl acetate/ethanol) to enhance crystal quality for SCXRD .

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